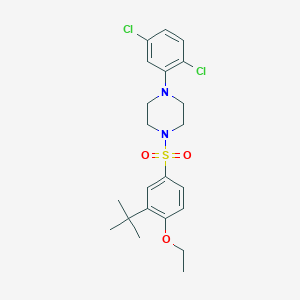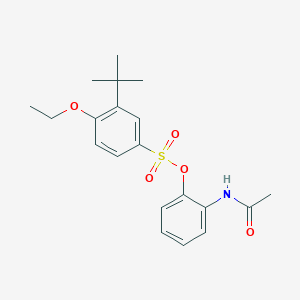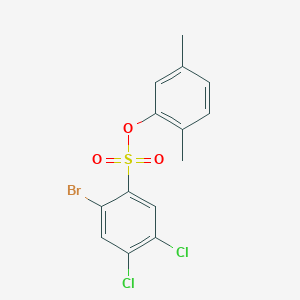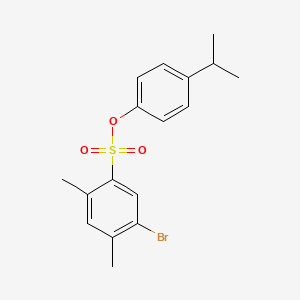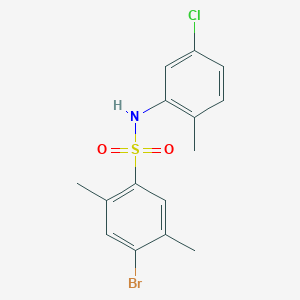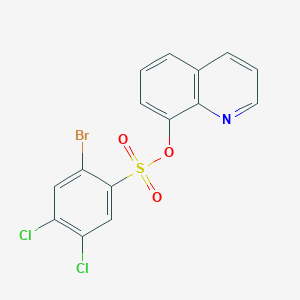
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate, also known as QBS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Mecanismo De Acción
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate works by binding to the active site of PTP1B and blocking its enzymatic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which results in improved glucose homeostasis and insulin sensitivity. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by increasing insulin signaling and glucose uptake in cells. This compound also inhibits the growth and proliferation of cancer cells by targeting PTP1B. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Direcciones Futuras
There are several future directions for research on Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate. One area of interest is the development of this compound analogs with improved potency and selectivity for PTP1B. Another area of interest is the investigation of the effects of this compound on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets for diseases such as cancer and diabetes. Finally, the development of this compound-based therapies for the treatment of these diseases is also an area of active research.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity, inhibit the growth and proliferation of cancer cells, and have anti-inflammatory and neuroprotective effects. While this compound has some limitations for lab experiments, its potential for the development of new therapies for diseases such as cancer and diabetes makes it an important area of research.
Métodos De Síntesis
The synthesis of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 8-aminoquinoline with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting this compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a tool to study the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. This compound has also been used to investigate the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2NO3S/c16-10-7-11(17)12(18)8-14(10)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRZUSOHMHJALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
